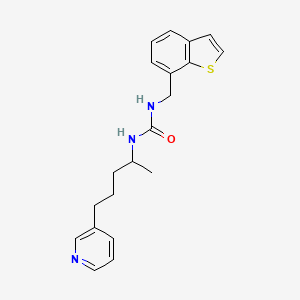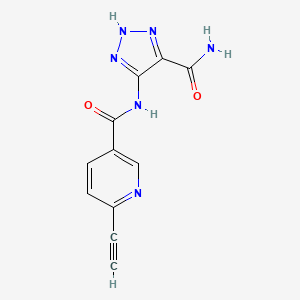
1-(1-Benzothiophen-7-ylmethyl)-3-(5-pyridin-3-ylpentan-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Benzothiophen-7-ylmethyl)-3-(5-pyridin-3-ylpentan-2-yl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a urea derivative that has shown promising results in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 1-(1-Benzothiophen-7-ylmethyl)-3-(5-pyridin-3-ylpentan-2-yl)urea is not fully understood. However, it is believed that the compound inhibits various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. In addition, it has been found to activate certain receptors in the brain, which are involved in the regulation of glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
1-(1-Benzothiophen-7-ylmethyl)-3-(5-pyridin-3-ylpentan-2-yl)urea has been found to have various biochemical and physiological effects. The compound has been found to inhibit the activity of various enzymes such as tyrosine kinase and phosphoinositide 3-kinase (PI3K). In addition, it has been found to activate certain receptors such as peroxisome proliferator-activated receptor gamma (PPARγ) and adenosine monophosphate-activated protein kinase (AMPK).
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(1-Benzothiophen-7-ylmethyl)-3-(5-pyridin-3-ylpentan-2-yl)urea in lab experiments include its potential applications in the treatment of various diseases and its ability to inhibit various enzymes and signaling pathways. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on 1-(1-Benzothiophen-7-ylmethyl)-3-(5-pyridin-3-ylpentan-2-yl)urea. One potential direction is to investigate its potential applications in the treatment of other diseases such as neurodegenerative diseases and cardiovascular diseases. Another direction is to investigate its mechanism of action in more detail to fully understand how it inhibits various enzymes and signaling pathways. Furthermore, future research could focus on optimizing the synthesis method of this compound to make it more efficient and cost-effective.
Synthesemethoden
The synthesis of 1-(1-Benzothiophen-7-ylmethyl)-3-(5-pyridin-3-ylpentan-2-yl)urea is a complex process that involves multiple steps. The most common synthesis method involves the reaction of 1-benzothiophen-7-ylmethylamine with 3-(5-pyridin-3-ylpentan-2-yl)isocyanate in the presence of a suitable solvent and catalyst.
Wissenschaftliche Forschungsanwendungen
1-(1-Benzothiophen-7-ylmethyl)-3-(5-pyridin-3-ylpentan-2-yl)urea has shown promising results in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. The compound has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, it has been found to improve glucose tolerance and insulin sensitivity in diabetic mice. Furthermore, the compound has been found to inhibit the formation of amyloid-beta plaques in the brain, which are associated with Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(1-benzothiophen-7-ylmethyl)-3-(5-pyridin-3-ylpentan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c1-15(5-2-6-16-7-4-11-21-13-16)23-20(24)22-14-18-9-3-8-17-10-12-25-19(17)18/h3-4,7-13,15H,2,5-6,14H2,1H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLPBHDUSMTVMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC1=CN=CC=C1)NC(=O)NCC2=CC=CC3=C2SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzothiophen-7-ylmethyl)-3-(5-pyridin-3-ylpentan-2-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)sulfanyl-6-fluoro-N-[4-(2-oxopiperidin-1-yl)cyclohexyl]benzamide](/img/structure/B7432667.png)


![2-(azepan-1-yl)-N-[4-[[2-(3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetyl]amino]phenyl]acetamide](/img/structure/B7432691.png)
![(1S)-2-[[(1R)-1-(2-fluorophenyl)propyl]amino]-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7432699.png)
![6-(6-Methoxypyridin-3-yl)-7-[methyl(piperidin-4-ylmethyl)amino]pyrano[2,3-b]pyridin-4-one;2,2,2-trifluoroacetic acid](/img/structure/B7432709.png)
![2-Methyl-4-[7-[methyl(piperidin-4-ylmethyl)amino]-4-oxopyrano[2,3-b]pyridin-6-yl]pyrazole-3-carbonitrile;2,2,2-trifluoroacetic acid](/img/structure/B7432723.png)
![N-[4-[(4-ethenylphenyl)sulfonylamino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7432725.png)
![1-(3-Chlorophenyl)-2-[[1-(4-fluorophenyl)-3,3-dimethylbutyl]amino]ethanol](/img/structure/B7432730.png)
![Methyl 2-[2-(4-bromo-2-methoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole-6-carboxylate](/img/structure/B7432738.png)
![N-[4-[(3-iodophenyl)sulfonylamino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7432752.png)
![Methyl 2-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole-6-carboxylate](/img/structure/B7432764.png)
![Methyl 2-[2-(2,4-difluorophenyl)piperidin-1-yl]-1,3-benzoxazole-6-carboxylate](/img/structure/B7432775.png)
![2-[2-(2,4-Difluorophenyl)piperidin-1-yl]-5,6-difluoro-1,3-benzothiazole](/img/structure/B7432779.png)